Cecropins were first identified in the hemolymph of the giant silk moth, Hyalophora cecropia, and have since been found in several other insect species. Cecropin-P3 specifically has been isolated from the Bombyx mori (silkworm) and other related species, where it plays a crucial role in the innate immune response by targeting microbial invaders.
Cecropin-P3 belongs to the class of cationic antimicrobial peptides. These peptides are characterized by their positive charge and amphipathic nature, allowing them to interact with negatively charged bacterial membranes effectively. The cecropins are classified based on their sequence homology and structural features, and they typically lack cysteine residues, which distinguishes them from other peptide families.
The synthesis of Cecropin-P3 can be achieved through various methods, including recombinant DNA technology and chemical synthesis.
For recombinant synthesis, the gene encoding Cecropin-P3 is typically amplified using polymerase chain reaction (PCR) and cloned into vectors designed for high-level expression. The purification process often includes multiple chromatography steps to ensure high purity of the final product.
Cecropin-P3 exhibits a characteristic amphipathic structure that facilitates its interaction with microbial membranes. It generally consists of a positively charged N-terminal region that interacts with negatively charged bacterial membranes and a hydrophobic C-terminal region that aids in membrane insertion.
The molecular weight of Cecropin-P3 is approximately 4 kDa, and its amino acid sequence typically contains around 30-40 residues. The structure can be predicted using bioinformatics tools like Phyre2 or PEP-FOLD, which provide insights into its secondary structure and potential folding patterns .
Cecropin-P3 primarily acts through mechanisms that disrupt bacterial cell membranes. Upon contact with bacteria, it binds to the membrane via electrostatic interactions and subsequently forms pores, leading to cell lysis. This mechanism is crucial for its antimicrobial activity.
The peptide's effectiveness can be influenced by factors such as pH, ionic strength, and the presence of serum proteins, which may affect its ability to interact with target membranes .
The mechanism of action of Cecropin-P3 involves several key steps:
Studies have shown that Cecropin-P3 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations varying depending on the target organism.
Cecropin-P3 is typically soluble in aqueous solutions at physiological pH levels. Its solubility is essential for its function as an antimicrobial agent.
Relevant physicochemical parameters can be determined using tools like ExPASy ProtParam .
Cecropin-P3 has several scientific applications:
Cecropin-P3 was first identified through cDNA subtraction methods applied to Ascaris suum, a parasitic nematode of pigs. This approach revealed bacteria-inducible transcripts encoding four novel cecropins (P1-P4), with Cecropin-P3 being characterized as a 35-amino acid peptide with potent antimicrobial properties. Researchers employed 5' rapid amplification of cDNA ends (RACE) to fully sequence the transcripts, confirming the presence of conserved cecropin structural features in Cecropin-P3 [1]. Proteomic characterization through mass spectrometry confirmed the mature peptide's molecular weight (approximately 4 kDa) and revealed that all Ascaris cecropin precursors contain an acidic pro-region connected via a tetra-basic cleavage site (KRKR) at the C-terminus – a distinctive feature shared with tunicate cecropins but not insect counterparts [1] [8]. This discovery corrected earlier misconceptions that cecropin-P1 (a closely related peptide) originated from mammalian hosts, establishing instead its nematode origin [1] [10].
Table 1: Characteristics of Ascaris suum Cecropins Identified via Transcriptomics/Proteomics
Peptide | Amino Acid Length | Key Structural Features | Precursor Processing |
---|---|---|---|
Cecropin-P1 | 37 | Amphipathic α-helix | Acidic pro-region, KRKR cleavage |
Cecropin-P2 | 35 | Amphipathic α-helix | Acidic pro-region, KRKR cleavage |
Cecropin-P3 | 35 | Amphipathic α-helix | Acidic pro-region, KRKR cleavage |
Cecropin-P4 | 34 | Amphipathic α-helix | Acidic pro-region, KRKR cleavage |
Cecropin-P3 exhibits significant sequence homology with cecropins from related parasitic nematodes. Comparative genomic analyses revealed that Cecropin-P1-like sequences are conserved in both Ascaris lumbricoides (the human-infecting species) and Toxocara canis (canine roundworm), suggesting an evolutionarily conserved defense mechanism across ascarid parasites [1]. All identified homologs share the characteristic precursor organization observed in A. suum cecropins: an N-terminal signal peptide, the mature antimicrobial peptide, and a C-terminal acidic pro-region connected via the tetra-basic processing site [1] [8]. Phylogenetic analysis positions these nematode cecropins in a distinct clade separate from insect cecropins, supporting convergent evolution of these defense molecules in invertebrates [8]. The conservation of the acidic pro-region across nematodes and tunicates suggests this feature may represent the ancestral structural form of cecropin-type peptides [1].
Table 2: Evolutionary Conservation of Cecropin-P3-like Peptides in Nematodes
Nematode Species | Cecropin Homolog | Sequence Identity to Cecropin-P3 | Precursor Organization |
---|---|---|---|
Ascaris suum | Cecropin-P3 | 100% | Signal peptide → Mature peptide → Acidic pro-region |
Ascaris lumbricoides | Cecropin-P1-like | >90% | Signal peptide → Mature peptide → Acidic pro-region |
Toxocara canis | Cecropin-P1-like | ~85% | Signal peptide → Mature peptide → Acidic pro-region |
Caenorhabditis elegans | None | Not detected | No canonical cecropin genes |
Cecropin-P3 demonstrates differential expression kinetics upon bacterial challenge in Ascaris suum. Transcriptomic studies revealed that cecropin-P3 mRNA is rapidly upregulated following exposure to bacterial pathogens or their components, with expression patterns varying across developmental stages [1] [10]. The highest induction occurs in the intestine-dwelling stages (L4 larvae and adults), which directly interface with the microbially rich gut environment [10]. Spatial expression analysis localized cecropin-P3 production primarily to the nematode intestine and hypodermis – tissues directly exposed to microbial threats [10]. This inducible expression profile is shared across the Ascaris cecropin family, though with stage-specific variations: while Cecropin-P3 and P1 show strong induction in adults, Cecropin-B exhibits preferential expression in early pupae [6]. Functional studies confirmed that Cecropin-P3-containing excretory-secretory products (ESP) from adult A. suum exhibit broad-spectrum antibacterial activity and can disrupt bacterial biofilm formation, demonstrating the functional significance of this induction [10].
Table 3: Bacteria-Inducible Expression Patterns of Cecropin-P3 in A. suum
Developmental Stage | Tissue Localization | Induction Level Post-Bacterial Challenge | Primary Functional Activity |
---|---|---|---|
L3 (lung stage) | Hypodermis, Secretory Glands | Moderate | Limited antibacterial activity |
L4 (intestinal) | Intestinal epithelium | High | Broad antibacterial activity |
Adult (intestinal) | Intestinal epithelium, Body fluid | Very High | Broad antibacterial activity, Biofilm disruption |
Embryonated egg | Not detected | None | Not applicable |
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